molecular formula C9H9Cl2N3O2 B2371458 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide CAS No. 392247-22-2

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide

Cat. No.: B2371458
CAS No.: 392247-22-2
M. Wt: 262.09
InChI Key: JISSKFCQXXMUMC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The compound features a hydrazinyl-oxoethyl side chain, which introduces a reactive hydrazine group capable of forming hydrogen bonds and coordinating with metal ions.

Properties

IUPAC Name

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-7(11)6(3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSKFCQXXMUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is C11H12Cl2N4OC_{11}H_{12}Cl_2N_4O, with a molecular weight of approximately 299.15 g/mol. The structure features two chlorine atoms on the benzene ring and a hydrazine moiety that contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and target specific signaling pathways associated with tumor growth.

Compound Cell Line IC50 (µM) Reference
This compoundMDA-MB-2311.61 ± 0.19
Similar Thiazole DerivativeHT-291.98 ± 0.12

The mechanism of action includes the induction of apoptosis and interference with the cell cycle, making it a promising candidate for further development in cancer therapy.

Antimicrobial Properties
This compound has also been investigated for its antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential use in treating infections.

Neurological Applications

Recent research has explored the potential of hydrazine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a significant therapeutic target for enhancing cholinergic function in the brain.

Inhibitors derived from similar chemical scaffolds have shown promise in increasing acetylcholine availability in synapses, thereby aiding cognitive function:

Inhibitor Type Target Enzyme Effectiveness
AChE InhibitorsAcetylcholinesteraseImproved cognition
BChE InhibitorsButyrylcholinesteraseReduced Aβ deposition

Material Science

The unique chemical structure of this compound allows it to be utilized in developing new materials with specific properties. Its application in creating dyes and polymers highlights its versatility beyond traditional medicinal uses.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of thiazole derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). The compound induced apoptosis through mitochondrial pathways and showed lower IC50 values compared to standard chemotherapeutics like cisplatin.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of hydrazine derivatives against endoplasmic reticulum stress-induced pancreatic β-cell dysfunction. The study found that these compounds could significantly reduce cell death associated with oxidative stress, indicating potential applications in diabetes management.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting key biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,5-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide and related benzamide derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
Target Compound : this compound 2,5-Cl; hydrazinyl-oxoethyl side chain C₉H₈Cl₂N₃O₂* Potential metal coordination, hydrogen bonding Inferred
N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide () 2,5-Cl; hydrazine-linked dimethoxybenzylidene C₁₇H₁₆Cl₂N₃O₄ Chelating agent, structural complexity
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide () 3,5-Cl; alkyne-substituted side chain C₁₂H₁₁Cl₂NO Herbicide, coordination chemistry ligand
2,5-Dichloro-N-[1-(pyridin-4-yl)ethyl]benzamide () 2,5-Cl; pyridine-ethyl side chain C₁₄H₁₂Cl₂N₂O logP = 3.326; potential pharmaceutical use
2,5-Dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide () 2,5-Cl; triazole substituent C₉H₆Cl₂N₄O Agrochemical applications (GHS classified)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-CH₃; hydroxyl-dimethyl side chain C₁₂H₁₇NO₂ N,O-bidentate directing group for catalysis

*Molecular formula for the target compound is inferred based on structural analogs.

Key Observations:

Chlorine Substitution Position: The 2,5-dichloro configuration in the target compound contrasts with the 3,5-dichloro isomer in . For example, 3,5-dichloro derivatives are commonly used in herbicides, whereas 2,5-substituted analogs may exhibit distinct binding modes in coordination chemistry .

Side-Chain Functional Groups :

  • The hydrazinyl-oxoethyl group in the target compound provides a reactive site for metal chelation or hydrogen bonding, similar to the hydrazine-linked dimethoxybenzylidene group in .
  • Pyridine () and triazole () substituents enhance lipophilicity (logP ~3.3) and metabolic stability, making them suitable for pharmaceutical applications, whereas the hydroxyl-dimethyl group in supports catalytic roles .

Research Implications and Gaps

  • Synthesis and Characterization : While and describe X-ray crystallography (SHELX) and spectroscopic methods for structural validation, similar protocols would be required to confirm the target compound’s geometry and purity .
  • Applications : The hydrazine moiety in the target compound may enable applications in metal-organic frameworks (MOFs) or as a protease inhibitor precursor, akin to triazole-based agrochemicals () .
  • Data Limitations : Direct data on the target compound’s solubility, toxicity, or biological activity are absent in the evidence, necessitating further experimental studies.

Biological Activity

2,5-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its enzyme inhibition properties and anticancer potential.

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in solvents like ethanol or methanol under reflux conditions. The compound's unique structure includes dichloro and hydrazinyl functional groups, which contribute to its reactivity and biological activity .

Preliminary studies suggest that this compound functions primarily as an enzyme inhibitor . It appears to interact with specific molecular targets, disrupting key biological processes such as signal transduction and gene expression. The exact mechanisms remain under investigation, but the compound's ability to modulate enzyme activity positions it as a candidate for therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this benzamide have demonstrated significant antiproliferative effects against cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. Inhibiting these enzymes may provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's .

Study 1: Antiproliferative Activity

A study evaluated the biological activity of several benzamide derivatives, including this compound. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents like doxorubicin against multiple cancer cell lines .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of AChE and BChE by the compound. The findings suggested that it effectively reduced enzyme activity, indicating its potential use in managing cholinergic deficits associated with Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer ActivityAChE InhibitionBChE Inhibition
This compoundHighModerateModerate
DoxorubicinVery HighLowLow
GalantamineLowHighModerate

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